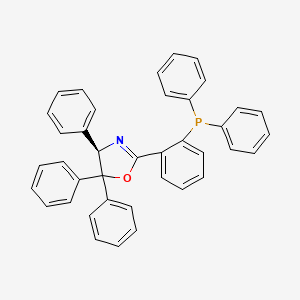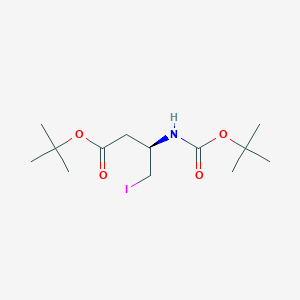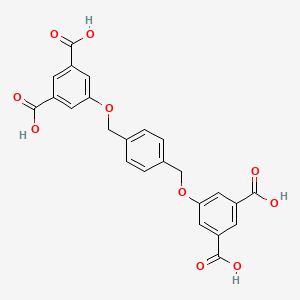
5,5'-((1,4-Phenylenebis(methylene))bis(oxy))diisophthalic acid
Descripción general
Descripción
5,5'-((1,4-Phenylenebis(methylene))bis(oxy))diisophthalic acid is a useful research compound. Its molecular formula is C24H18O10 and its molecular weight is 466.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structure
Hydrothermal Synthesis and Physical Properties : This compound is used in the hydrothermal synthesis of new coordination compounds with metals like Co, Mn, Cu, and Zn. These compounds exhibit unique 3D network structures and are characterized by their magnetic and photoluminescent properties (Pan et al., 2008).
Formation of Coordination Polymers : It plays a role in forming coordination polymers with d-transition metals, leading to polymeric architectures with significant structural diversity due to the conformational flexibility of the ligands (Karmakar & Goldberg, 2011).
Photoluminescence and Magnetic Properties
Photoluminescent and Magnetic Properties : This compound is integral in creating structures that exhibit interesting photoluminescent and magnetic properties. For instance, zinc and copper-based coordination polymers made using this compound show strong violet emissions and potential for use as photoactive materials (Fang et al., 2016).
Metal-Organic Frameworks (MOFs) : It is used in the synthesis of MOFs, which are studied for their photoluminescence. Different conformations of the ligand in these frameworks lead to variations in interpenetrated structures and photoluminescence properties (He et al., 2013).
Sensor Applications and Cancer Treatment
- Luminescent Sensor for Hg2+ Detection : A Zn(II) coordination polymer based on this compound has been used as a fluorescent probe for detecting toxic Hg2+ ions. Additionally, its anti-cancer activity against pancreatic cancer was explored, demonstrating the compound's multifunctional applications (Guo et al., 2021).
Environmental Applications
- Photocatalysis for Dye Degradation : Coordination complexes prepared with this compound have been studied for their potential in photocatalytic degradation of organic dyes, offering insights into environmental applications (Lu et al., 2021).
Propiedades
IUPAC Name |
5-[[4-[(3,5-dicarboxyphenoxy)methyl]phenyl]methoxy]benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O10/c25-21(26)15-5-16(22(27)28)8-19(7-15)33-11-13-1-2-14(4-3-13)12-34-20-9-17(23(29)30)6-18(10-20)24(31)32/h1-10H,11-12H2,(H,25,26)(H,27,28)(H,29,30)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUUITDRZUTZOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC(=CC(=C2)C(=O)O)C(=O)O)COC3=CC(=CC(=C3)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



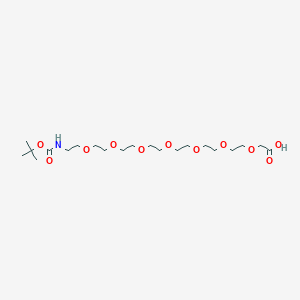
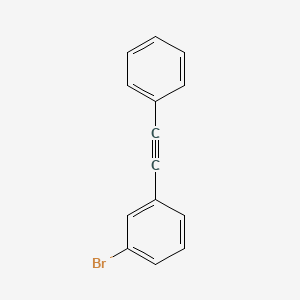
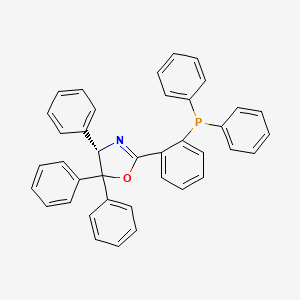
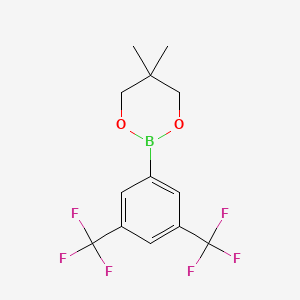
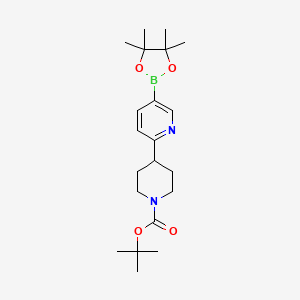
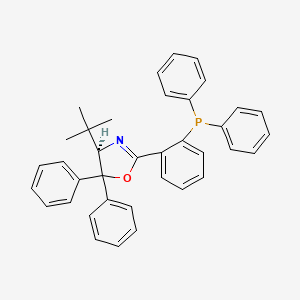
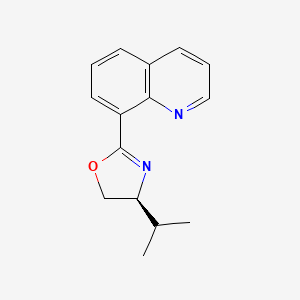
![9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexaamine hexahydrochloride](/img/structure/B8222953.png)

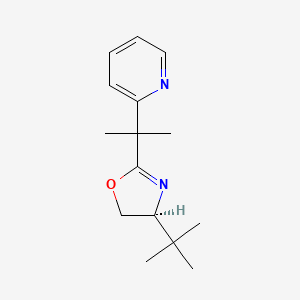
![6-Chloropyrazolo[1,5-a]pyridine](/img/structure/B8222979.png)
![Quinoline, 8-[(4S)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]-](/img/structure/B8222988.png)
